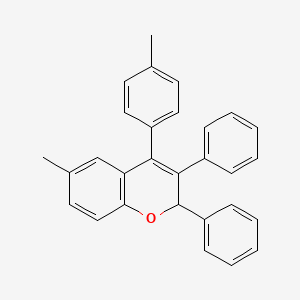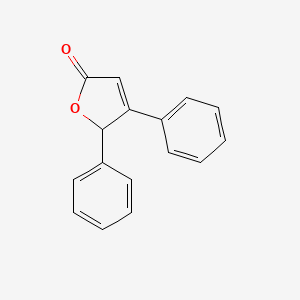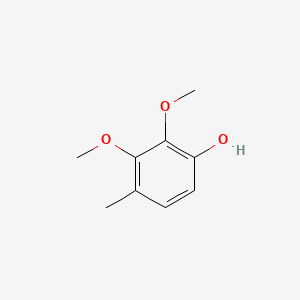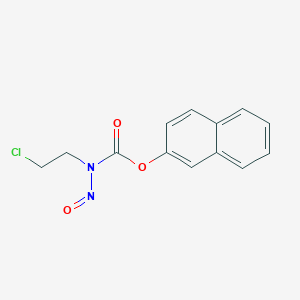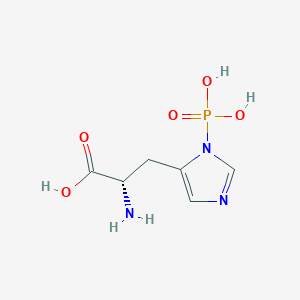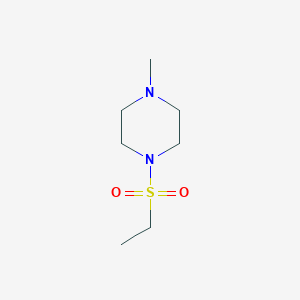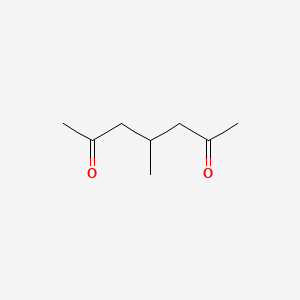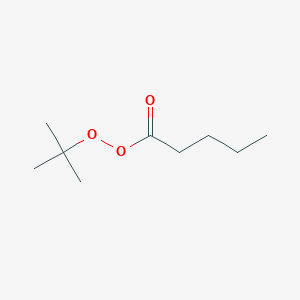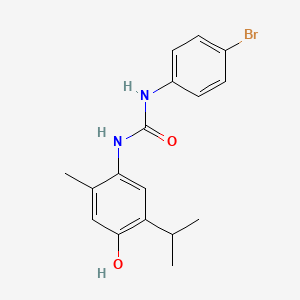
1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is a synthetic organic compound. It features a urea functional group, which is a common motif in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. The presence of bromine and hydroxyl groups suggests potential reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenyl isocyanate and 4-hydroxy-2-methyl-5-propan-2-ylphenylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the urea linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions
1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.
属性
CAS 编号 |
6275-59-8 |
|---|---|
分子式 |
C17H19BrN2O2 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C17H19BrN2O2/c1-10(2)14-9-15(11(3)8-16(14)21)20-17(22)19-13-6-4-12(18)5-7-13/h4-10,21H,1-3H3,(H2,19,20,22) |
InChI 键 |
NHGIZQKGWGEYJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)Br)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


